molecular formula C17H14Cl2N4O B11027910 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11027910
M. Wt: 361.2 g/mol
InChI Key: BTNBUHDRKZCWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[4,3-d]pyrimidin-5(6H)-one family, characterized by a bicyclic core with nitrogen atoms at positions 1, 3, 5, and 5. The 3,5-dichlorophenyl substituent at position 6 and pyrrolidin-1-yl group at position 2 confer distinct physicochemical and biological properties. Such derivatives are frequently explored as kinase inhibitors due to their ability to interact with ATP-binding pockets .

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2

InChI Key

BTNBUHDRKZCWOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine-Carboxamide Derivatives

Aminopyridine derivatives bearing carboxamide groups undergo cyclization under acidic or basic conditions to form the pyrido[4,3-d]pyrimidinone core. For example:

  • Starting material : 4-Amino-3-pyridinecarboxamide.

  • Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Conditions : Reflux at 110–130°C for 6–12 hours.

Mechanism : Intramolecular dehydration followed by ring closure.

Multi-Component Reactions (MCRs)

MCRs offer atom-economic pathways. A representative protocol involves:

  • Components : Cyanoacetamide, malononitrile, and aldehydes.

  • Catalyst : Piperidine in ethanol.

  • Yield : 65–75% after recrystallization.

Functionalization with the Pyrrolidin-1-yl Group

The pyrrolidine moiety is installed at position 2 via SNAr or transition-metal-catalyzed amination.

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : 2-Chloropyrido[4,3-d]pyrimidin-5(6H)-one.

  • Nucleophile : Pyrrolidine.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF or acetonitrile.

  • Conditions : Microwave irradiation at 150°C for 30 minutes.

Yield : 85–90%.

Buchwald-Hartwig Amination

For sterically hindered substrates:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : NaOtBu.

  • Solvent : Toluene.

  • Conditions : 100°C, 18 hours.

Yield : 78–83%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueImpact on YieldSource
Catalyst Loading5 mol% Pd(PPh₃)₄+15%
Solvent PolarityDMF > DMSO+20%
Temperature90°C (Suzuki), 150°C (SNAr)+25%
Microwave vs. ConventionalMicrowave preferred+10–12%

Characterization and Analytical Validation

Synthetic intermediates and the final product are characterized using:

  • 1H/13C NMR : Confirms regiochemistry and purity. Key signals include:

    • Pyrido[4,3-d]pyrimidinone C=O at δ 165–170 ppm.

    • Pyrrolidine N-CH₂ protons at δ 2.8–3.2 ppm.

  • HRMS : Molecular ion peak at m/z 361.2 (C₁₇H₁₄Cl₂N₄O).

  • HPLC : Purity >98% with C18 column (MeCN/H₂O gradient) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrido[4,3-d]pyrimidine core and dichlorophenyl group facilitate NAS reactions. Key observations include:

Reaction Type Conditions Outcome Yield Source
Chlorine DisplacementK₂CO₃, DMF, 80°C, 12hReplacement of 3,5-dichlorophenyl Cl with amines or alkoxides65–78%
Pyrimidine Ring SubstitutionPd/C, H₂ (1 atm), EtOH, 25°CHydrogenolysis of halogen substituents on the pyrimidine ring82%
  • The 3,5-dichlorophenyl group undergoes selective displacement at the para-chlorine position due to steric and electronic factors.

  • Palladium-catalyzed hydrogenation removes halogens from the pyrido[4,3-d]pyrimidine system without affecting the pyrrolidine ring .

Cyclization and Ring-Opening Reactions

The pyrido[4,3-d]pyrimidine scaffold participates in cyclization and ring-modification reactions:

Cyclization with Ketones

  • Conditions : p-Toluenesulfonic acid (cat.), toluene, reflux, 6h

  • Outcome : Formation of fused tricyclic systems via ketone-mediated ring closure .

  • Yield : 58–74% .

Acid-Catalyzed Ring Opening

  • Conditions : HCl (conc.), H₂O, 100°C, 3h

  • Outcome : Cleavage of the pyrimidine ring to yield 4-aminopyridine derivatives.

Catalytic Cross-Coupling Reactions

The compound participates in palladium-mediated couplings, leveraging halogenated sites:

Coupling Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°C, 8hBiaryl derivatives at dichlorophenyl site70%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 12hN-arylation of pyrrolidine nitrogen63%
  • The dichlorophenyl group shows higher reactivity in Suzuki couplings compared to the pyrido[4,3-d]pyrimidine halogen sites .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine substituent undergoes alkylation and oxidation:

N-Alkylation

  • Conditions : NaH, DMF, alkyl halide, 0°C → 25°C, 4h

  • Outcome : Quaternary ammonium salts formed at the pyrrolidine nitrogen .

  • Yield : 85–92% .

Oxidation to Pyrrolidone

  • Conditions : mCPBA, CH₂Cl₂, 25°C, 2h

  • Outcome : Conversion of pyrrolidine to pyrrolidinone without affecting the pyrimidine ring .

Stability Under Acidic/Basic Conditions

Condition Effect Stability Source
1M NaOH, 25°C, 24hPartial hydrolysis of pyrimidine ring; dichlorophenyl group remains intactModerate
1M HCl, 25°C, 24hDegradation of pyrrolidine ring; pyrido[4,3-d]pyrimidine core stableLow

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Reaction : [4+2] Cycloaddition with dienophiles (e.g., maleic anhydride)

  • Yield : 40–55% .

  • Mechanism : Photoexcitation of the pyrido[4,3-d]pyrimidine system generates diradical intermediates .

Scientific Research Applications

Overview

6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of pyrido[4,3-d]pyrimidines and exhibits unique structural features that contribute to its biological activity.

Medicinal Chemistry

The primary applications of this compound lie in drug development, particularly targeting diseases influenced by kinase activity. Research indicates that compounds in this class exhibit significant biological activities, including:

  • Anti-cancer Properties : The compound has shown promise as an anti-tumor agent by inhibiting various kinases involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated its efficacy in modulating cellular signaling pathways related to tumor growth inhibition .
  • Enzyme Inhibition : It acts as an enzyme inhibitor by interacting with specific molecular targets, potentially blocking substrate access or altering enzyme conformation. This mechanism is crucial for developing therapies for conditions such as cancer and inflammation .

The compound has been evaluated for various biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties due to the presence of the chlorophenyl group and the pyrrolidinyl moiety. However, further in-vitro and in-vivo studies are necessary to confirm these effects.
  • Anti-inflammatory Activity : Research indicates that derivatives of pyrido[4,3-d]pyrimidine may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer potential of this compound revealed that it effectively inhibited the growth of various cancer cell lines. The compound was found to interact with specific kinases involved in cell proliferation and survival pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. It was shown to selectively inhibit certain kinases that play critical roles in cellular signaling pathways. The binding affinity and selectivity were assessed through in vitro assays, demonstrating significant promise for further pharmacological development.

Mechanism of Action

The mechanism of action of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound A : 8-Bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino)pyrido[4,3-d]pyrimidin-5(6H)-one hydrochloride
  • Key Features: Bromine at position 8, 4-phenoxyphenylamino at position 4, and 1-methylpiperidin-4-ylamino at position 2.
  • Activity : Potent FLT3 inhibitor with enhanced stability in high-concentration formulations .
  • Comparison: The 3,5-dichlorophenyl group in the target compound may improve hydrophobic interactions compared to the 4-phenoxyphenylamino group in Compound A.
Compound B : 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
  • Key Features: Dichlorophenyl substituent at position 6 (2,6- vs. 3,5-positions), phenylamino at position 2, and pyrido[2,3-d]pyrimidin-7(8H)-one core.
  • Activity : Broad-spectrum kinase inhibitor with selectivity influenced by the dichlorophenyl substitution pattern .
  • Comparison: The 3,5-dichlorophenyl group in the target compound may exhibit superior π-π stacking in hydrophobic kinase pockets compared to the 2,6-dichlorophenyl isomer. The pyrido[4,3-d]pyrimidinone core also offers a distinct spatial orientation relative to the [2,3-d] isomer .

Substituent Effects on Physicochemical Properties

Compound C : 8-(Phenylethynyl)pyrido[4,3-d]pyrimidin-5(6H)-one
  • Key Features : Phenylethynyl group at position 6.
  • Synthesis: Prepared via Sonogashira coupling, yielding a planar ethynyl group that enhances fluorescence properties .
Compound D : 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
  • Key Features : Methylthio group at position 2.
  • Properties : The thioether moiety increases electron density but may reduce metabolic stability compared to the pyrrolidin-1-yl group in the target compound .

Pharmacokinetic and Stability Profiles

Compound E : 6-(2,6-Dichlorophenyl)-2-{3-methyl-4-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]anilino}-imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one
  • Key Features: Imidazo-pyrimido-pyrimidinone core with a 2,6-dichlorophenyl group and complex piperazine substituent.
  • Activity : Serine/threonine kinase inhibitor with antineoplastic activity .
  • Comparison : The target compound’s pyrrolidin-1-yl group may confer better solubility than the bulky trimethylpiperazine in Compound E, though the latter’s fused imidazo ring enhances rigidity for target engagement .

Research Findings and Trends

  • Substituent Position Matters : 3,5-Dichlorophenyl groups (target compound) show improved kinase binding over 2,6-dichlorophenyl isomers (Compounds B, E) due to optimized hydrophobic interactions .
  • Ring Size and Solubility : Pyrrolidin-1-yl (5-membered ring) substituents balance steric effects and solubility better than piperidinyl (6-membered) or piperazine groups (Compounds A, E) .
  • Synthetic Flexibility : Ethynyl and bromo substituents (Compounds A, C) enable further functionalization via cross-coupling reactions, though they may compromise metabolic stability .

Biological Activity

The compound 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic organic molecule that belongs to the pyrido[4,3-d]pyrimidine family. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14Cl2N4O, with a molecular weight of 361.2 g/mol. The structure includes a pyrimidinone core fused with a pyridine ring and substituted with a pyrrolidine moiety and a dichlorophenyl group. These structural characteristics contribute to its potential reactivity and biological activity.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes involved in cell cycle regulation and apoptosis. Notably, it has been investigated for its inhibitory effects on kinases such as Wee1 kinase , which plays a critical role in cell division and tumor progression. Molecular docking studies indicate that this compound can effectively bind to the active sites of these kinases, potentially inhibiting their activity and leading to reduced tumor growth.

Anticancer Properties

Research has highlighted the anticancer potential of pyrido[4,3-d]pyrimidines. In vitro studies have demonstrated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the inhibitory activity against lung cancer cell lines (A549 and NCI-H460) using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability . The results indicated that several derivatives showed promising antitumor activity.

CompoundCell Line TestedIC50 (μM)% Inhibition
A1A5490.185
A2NCI-H4600.0590
A3NCI-H19750.1580

Kinase Inhibition

The compound's ability to inhibit kinases has been further explored through various assays. For example, the inhibition percentage against EGFR L858R/T790M kinase was evaluated using ELISA techniques . The findings are summarized in Table 2.

CompoundKinase TargetConcentration (μM)% Inhibition
A1EGFR L858R/T790M0.175
A2Wee10.165
A3CDK10.170

Case Studies

In a recent study published in Nature, researchers synthesized various pyrido[4,3-d]pyrimidine derivatives and assessed their biological activities . The study found that compounds similar to This compound exhibited selective inhibition against cancer cell lines while showing minimal toxicity towards normal cells.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one?

The synthesis of pyrimidine derivatives often employs one-pot multicomponent reactions or stepwise functionalization. For this compound, key steps include:

  • Cyclocondensation : Use dihydropyrimidinone precursors with dichlorophenyl substituents under acidic conditions (e.g., HCl in water at 0–50°C for 2–3 hours) to form the pyridopyrimidine core .
  • Pyrrolidine incorporation : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or Pd-catalyzed coupling. Reaction purity can be enhanced by recrystallization in aqueous HCl .
  • Optimization : Monitor reaction intermediates using HPLC (C18 columns with ammonium acetate buffer, pH 6.5, and UV detection at 254 nm) to ensure minimal residual solvents (<0.1%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key methodologies include:

  • X-ray crystallography : Resolve the pyridopyrimidine core and substituent orientation (e.g., monoclinic P2₁/c space group, Cu-Kα radiation) to confirm stereochemistry .
  • Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine CH₂ groups (δ 1.8–2.5 ppm). FT-IR can validate carbonyl stretches (1650–1700 cm⁻¹) .
  • Thermal analysis : DSC/TGA to assess melting points (>250°C) and thermal degradation profiles under nitrogen .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v). Retention times typically range 8–10 minutes .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 450 → 320 for quantification) with a limit of detection (LOD) of 0.1 ng/mL .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) .

Advanced Research Questions

Q. How should pharmacological studies be designed to evaluate this compound’s bioactivity and mechanisms?

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (IC₅₀ determination) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • In vivo models :
    • Xenograft studies : Use BALB/c nude mice with tumor volumes measured via calipers. Administer 10–50 mg/kg orally for 21 days .
    • Experimental design : Apply randomized block designs with split-split plots to account for variables like dose, time, and biological replicates (n = 4–6) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Variable control : Standardize solvent purity (e.g., residual DMSO < 0.1%) and cell passage numbers .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare EC₅₀ values across assays .
  • Meta-analysis : Apply ANOVA to identify outliers in datasets (e.g., p < 0.05 for significance) .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Degradation studies :
    • Hydrolysis : Incubate in pH 7.4 buffer at 25°C for 48 hours; analyze degradation products via LC-QTOF .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics .
  • Ecotoxicology :
    • Daphnia magna assays : Measure 48-hour LC₅₀ values (OECD 202 guidelines) .
    • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • Substituent variation : Synthesize analogs with halogens (e.g., F, Br) at the 3,5-dichlorophenyl position and compare IC₅₀ values .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Prioritize analogs with ΔG < −8 kcal/mol .
  • Crystallographic data : Compare bond lengths (e.g., C–C = 1.50 Å) and dihedral angles to predict steric effects .

Q. What strategies ensure compound stability during long-term storage and in vitro assays?

  • Storage conditions : Lyophilize and store at −80°C under argon. Avoid repeated freeze-thaw cycles .
  • Solution stability : Test in PBS (pH 7.4) and cell culture media (RPMI-1640) at 37°C for 24 hours. Degradation >10% indicates need for stabilizers (e.g., 0.1% BSA) .
  • Light exposure : Use amber vials and minimize UV light during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.